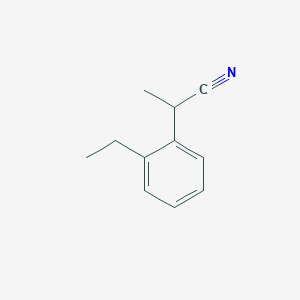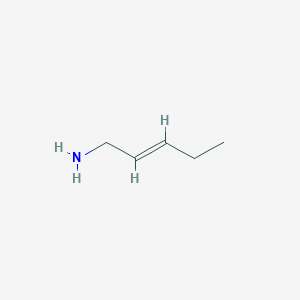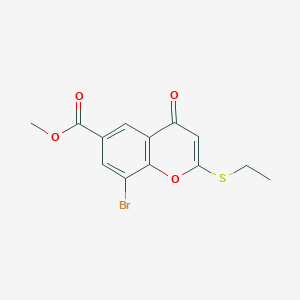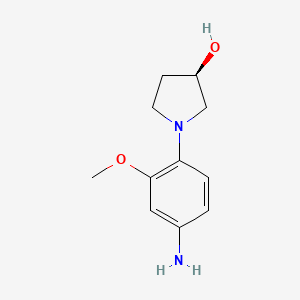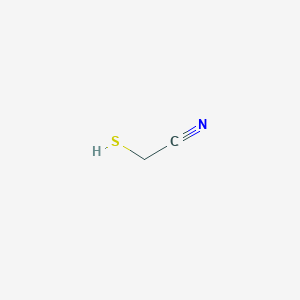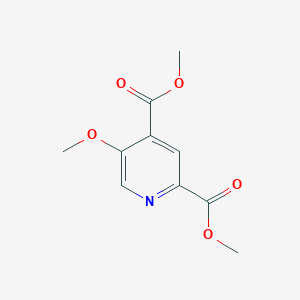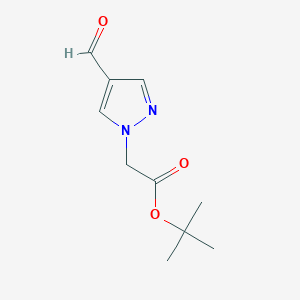
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with a formyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in various coupling reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active pyrazole derivative .
Comparison with Similar Compounds
- Tert-butyl 2-(4-formylimidazol-1-yl)acetate
- Tert-butyl 2-(4-formyltriazol-1-yl)acetate
- Tert-butyl 2-(4-formylthiazol-1-yl)acetate
Comparison: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and biological activity. The formyl group in the pyrazole ring can participate in unique reactions that are not possible with other heterocycles .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 2-(4-formylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3 |
InChI Key |
SJNAMOCXEOEILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
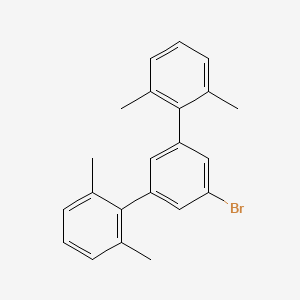
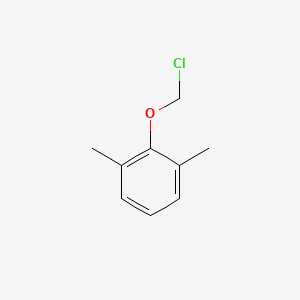
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8634830.png)
